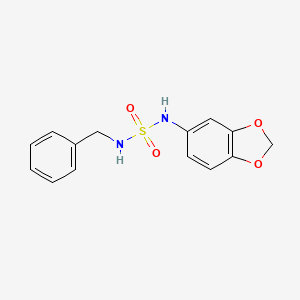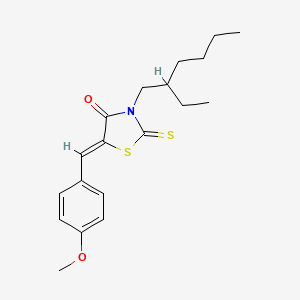
N-1,3-benzodioxol-5-yl-N'-benzylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-benzylsulfamide, also known as NBBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-benzylsulfamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and viral replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1,3-benzodioxol-5-yl-N'-benzylsulfamide is that it has been found to have low toxicity in animal models, making it a potential candidate for further research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-benzylsulfamide. One direction is to further investigate its anticancer activity and its potential as a therapeutic agent for cancer treatment. Another direction is to explore its antiviral activity and its potential as a treatment for viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a target for drug development. Finally, more studies are needed to explore the biochemical and physiological effects of this compound and its potential as a tool for research in these areas.
Conclusion:
In conclusion, this compound is a chemical compound with various biological activities, including anticancer, antiviral, and anti-inflammatory effects. It can be synthesized using a simple and efficient method and has low toxicity in animal models. Although its mechanism of action is not fully understood, this compound has potential as a therapeutic agent for cancer treatment and viral infections. Further research is needed to explore its potential as a target for drug development and as a tool for research in the areas of biochemistry and physiology.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-benzylsulfamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-hydroxy-1,3-benzodioxole and benzylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-benzylsulfamide has been found to have various biological activities, making it a potential candidate for scientific research. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have antiviral activity against hepatitis C virus and HIV-1. Additionally, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-(benzylsulfamoyl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,15-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHSBHZPIYDBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361988.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5362008.png)
![methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5362015.png)
![4-ethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5362023.png)
![1-[2-(2-furyl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5362030.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5362037.png)
![4-(2,6-dimethylpyridin-3-yl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5362054.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362061.png)